(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one
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Overview
Description
“(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C32H47NO5 and a molecular weight of 525.7 g/mol1. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
Again, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available.Scientific Research Applications
Synthesis and Chemical Properties
- Alternate Synthesis Methods : Kametani et al. (1971) reported alternate synthesis methods for benzomorphan and related compounds, emphasizing the versatility in synthesizing complex molecules with benzylamino and methoxy groups, which might relate to the synthetic approach for the compound (Kametani et al., 1971).
- Sources of Enantiopure α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) discussed the efficiency of certain oxazolidin-5-ones as sources for enantiopure α,α-dialkyl α-amino acids, a principle that could be relevant in the context of synthesizing or modifying compounds with specific stereochemical configurations like the subject compound (Rojas‐Lima et al., 2005).
Biological Activities and Applications
- Bioactive Components from Traditional Medicine : Sung et al. (2010) explored bioactive components isolated from the traditional Chinese medicine Danshen, highlighting the biological activities of benzo[b]furan derivatives. This research points to the potential for compounds with similar structural elements to possess significant biological activities (Sung et al., 2010).
- Synthetic Pathways for Bioactive Molecules : Andrushko et al. (2008) described the enantioselective synthesis of a key intermediate for Aliskiren, showcasing the methodology for constructing molecules with complex stereochemistry which could be relevant for synthesizing or understanding the structure of the compound (Andrushko et al., 2008).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety risks if not handled properly1.
Future Directions
Given the lack of information available, it’s difficult to predict future directions for research involving this compound.
properties
IUPAC Name |
(3S,5S)-5-[(1S,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRISSPATUPHFJ-NUISNXNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466758 |
Source
|
Record name | (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one | |
CAS RN |
361460-40-4 |
Source
|
Record name | (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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